molecular formula C16H14N6 B4440363 N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No. B4440363
M. Wt: 290.32 g/mol
InChI Key: VHTWQYDDWUZRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine (referred to as 'MTAQ' hereafter) is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MTAQ is a tetrazoloquinoxaline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MTAQ is not fully understood. However, studies have suggested that MTAQ exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. MTAQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
MTAQ has been shown to induce cytotoxicity in cancer cells by causing DNA damage and inducing apoptosis. MTAQ has also been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus by interfering with viral DNA synthesis. Additionally, MTAQ has demonstrated antibacterial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial cell growth.

Advantages and Limitations for Lab Experiments

MTAQ has several advantages for lab experiments, including its ability to induce cytotoxicity in cancer cells and inhibit the replication of viruses and bacteria. However, MTAQ has limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for MTAQ research, including the development of more efficient synthesis methods, the investigation of MTAQ's mechanism of action, and the evaluation of its potential therapeutic applications in animal models. Additionally, the development of MTAQ derivatives with improved solubility and reduced toxicity may enhance its potential as a therapeutic agent.
Conclusion:
MTAQ is a novel compound that has demonstrated potential therapeutic applications, including its cytotoxic effects against cancer cells, antiviral activity, and antibacterial activity. Although the mechanism of action of MTAQ is not fully understood, its ability to induce apoptosis and inhibit topoisomerase II activity suggests its potential as a therapeutic agent. Further research is needed to fully understand the potential of MTAQ and its derivatives as therapeutic agents.

Scientific Research Applications

MTAQ has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. Studies have shown that MTAQ exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. MTAQ has also been shown to inhibit the replication of herpes simplex virus type 1 and 2, as well as human cytomegalovirus. Additionally, MTAQ has demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-11-6-8-12(9-7-11)10-17-15-16-19-20-21-22(16)14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTWQYDDWUZRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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